4-Octynedioic acid

Description

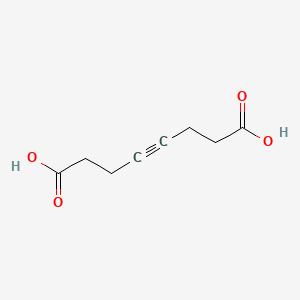

4-Octynedioic acid (C₈H₁₀O₄) is a linear aliphatic dicarboxylic acid containing a triple bond (alkyne group) at the 4th carbon position. Dicarboxylic acids with unsaturated bonds are critical in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their reactivity and ability to form cross-linked structures. The triple bond in this compound likely enhances its reactivity compared to saturated or monounsaturated analogs, enabling applications in click chemistry or metal-catalyzed reactions .

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

oct-4-ynedioic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H2,(H,9,10)(H,11,12) |

InChI Key |

AVRKXFCIJCOTQD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C#CCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrogenation Reactions

Butanedioic acid (succinic acid) undergoes hydrogenation to form 1,4-butanediol (BDO) . This reaction is catalyzed by bimetallic catalysts like Cu–Pd/HAP, achieving 82% selectivity for BDO under optimized conditions .

Reaction Example :

| Catalyst | Selectivity for BDO | Key Observations |

|---|---|---|

| Cu–Pd/HAP (8 wt% Cu, 2 wt% Pd) | 82% | Bimetallic alloy structure enhances ring-opening of γ-butyrolactone (GBL) |

Reduction to Primary Alcohols

Succinic acid is reduced to primary alcohols using reagents like BH₃/THF . This method avoids side reactions (e.g., nitro group reduction) compared to LiAlH₄ .

Reaction Example :

Anhydride Formation

Succinic acid forms succinic anhydride via dehydration using acetyl chloride or phosphoryl chloride. Industrially, maleic anhydride is hydrogenated to succinic anhydride .

Reaction Example :

Hydrolysis and Esterification

Succinic anhydride reacts with water or alcohols to form succinic acid or its esters .

Reaction Example :

Toxicity and Stability

Succinic acid derivatives, such as sulfo-butane dioic acid esters, exhibit low acute toxicity in animal studies (LD₅₀ >2100 mg/kg in rats) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Octenedioic Acid (Double-Bond Analog)

- Structure : C₈H₁₂O₄, with a double bond (4E or 4Z configuration) instead of a triple bond.

- Key Differences: Reactivity: The triple bond in 4-Octynedioic acid is more electrophilic, making it prone to cycloaddition reactions (e.g., Huisgen cycloaddition) compared to the less reactive double bond in 4-Octenedioic acid.

- Isomerism : 4-Octenedioic acid exhibits cis/trans isomerism (e.g., cis-4-Octenedioic acid), which influences crystallinity and intermolecular interactions. In contrast, this compound lacks geometric isomerism due to the linear nature of the alkyne .

Succinic Acid and Sebacic Acid (Saturated Diacids)

- Applications: Used in food additives and biodegradable polymers. Comparison: this compound’s longer chain and triple bond may enhance hydrophobicity and thermal stability, making it more suitable for high-performance polymers .

- Sebacic Acid (C₁₀H₁₈O₄) : A saturated C10 diacid.

4-Octylbenzoic Acid (Aromatic Derivative)

- Structure : Combines a benzoic acid moiety with an octyl chain.

- Key Differences: Functionality: 4-Octylbenzoic acid is a monoacid with aromaticity, whereas this compound is a non-aromatic diacid. Applications: Used in surfactants and liquid crystals due to its amphiphilic structure. The diacid nature of this compound makes it more suitable as a cross-linker or monomer in polyesters .

Octanoic Acid Derivatives (Monoacids)

- Examples: 4-Cyano-2,6-diiodophenyl ester of octanoic acid.

- Comparison: Monoacids lack the dual reactivity of diacids, limiting their utility in polymerization. The triple bond in this compound further differentiates its electronic properties and synthetic versatility .

Data Table: Comparative Properties of this compound and Analogs

Research Findings and Analytical Considerations

- Synthesis Challenges: The triple bond in this compound may require controlled reaction conditions (e.g., Sonogashira coupling) to avoid side reactions, unlike the milder synthesis routes for 4-Octenedioic acid .

- Characterization : Techniques like IR spectroscopy (to confirm triple bond presence) and titration (to determine acid equivalence) are critical, as outlined in AOAC guidelines for dicarboxylic acids .

- Thermal Stability : Predicted to exceed that of saturated diacids due to conjugation between the triple bond and carboxyl groups, though experimental validation is needed.

Q & A

Q. How can computational chemistry complement experimental studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.